molecular formula C12H10F14N2O2 B14157379 N,N'-Bis(heptafluorobutyryl)putrescine CAS No. 2967-59-1

N,N'-Bis(heptafluorobutyryl)putrescine

Cat. No.: B14157379
CAS No.: 2967-59-1
M. Wt: 480.20 g/mol
InChI Key: AHAQXHMPHGIPBT-UHFFFAOYSA-N
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Description

N,N'-Bis(heptafluorobutyryl)putrescine is a synthetic derivative of putrescine (1,4-diaminobutane), a naturally occurring polyamine involved in cellular growth, stress responses, and signaling . The compound is synthesized by substituting both primary amine groups of putrescine with heptafluorobutyryl moieties (CF₃(CF₂)₂CO-), resulting in a highly fluorinated acylated structure. This modification introduces strong electron-withdrawing properties, significantly altering the compound’s physicochemical behavior compared to non-fluorinated analogs.

Key characteristics include:

  • Metabolic Stability: The heptafluorobutyryl groups may resist enzymatic degradation, prolonging bioavailability .
  • Analytical Applications: Fluorinated derivatives are often used in gas chromatography-mass spectrometry (GC-MS) due to improved volatility and electron-capture detection sensitivity .

Properties

CAS No.

2967-59-1

Molecular Formula

C12H10F14N2O2

Molecular Weight

480.20 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptafluoro-N-[4-(2,2,3,3,4,4,4-heptafluorobutanoylamino)butyl]butanamide

InChI

InChI=1S/C12H10F14N2O2/c13-7(14,9(17,18)11(21,22)23)5(29)27-3-1-2-4-28-6(30)8(15,16)10(19,20)12(24,25)26/h1-4H2,(H,27,29)(H,28,30)

InChI Key

AHAQXHMPHGIPBT-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(heptafluorobutyryl)putrescine typically involves the reaction of putrescine with heptafluorobutyric anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

    Reactants: Putrescine and heptafluorobutyric anhydride.

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Catalyst: Triethylamine is often used to neutralize the by-product, heptafluorobutyric acid.

    Temperature: The reaction is typically conducted at room temperature.

    Purification: The product is purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of N,N’-Bis(heptafluorobutyryl)putrescine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors with precise temperature and pressure control.

    Continuous Flow Systems: To enhance efficiency and yield.

    Automated Purification: Using industrial chromatography systems for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(heptafluorobutyryl)putrescine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorinated groups can be substituted under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield putrescine and heptafluorobutyric acid.

    Oxidation and Reduction: The compound can participate in redox reactions, although the fluorinated groups provide significant resistance to oxidation.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though the reaction may be slow due to the stability of the fluorinated groups.

Major Products

    Hydrolysis: Putrescine and heptafluorobutyric acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-Bis(heptafluorobutyryl)putrescine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

    Biology: Studied for its interactions with biological molecules and potential as a probe for studying polyamine metabolism.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique properties.

    Industry: Utilized in the development of high-performance materials, including polymers and coatings, due to its thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N,N’-Bis(heptafluorobutyryl)putrescine involves its interaction with biological molecules. The fluorinated groups enhance the compound’s stability and resistance to enzymatic degradation. The compound can interact with polyamine metabolic pathways, potentially inhibiting enzymes involved in polyamine synthesis and degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Acylated putrescine derivatives vary in biological roles and physicochemical properties. Key comparisons include:

Compound Structure Key Properties Biological Role References
N,N'-Bis(heptafluorobutyryl)putrescine Putrescine + heptafluorobutyryl groups High lipophilicity, metabolic stability, potential use in analytical chemistry Synthetic; no known natural role. Likely inert in metabolic pathways.
N-Feruloyl putrescine Putrescine + feruloyl (hydroxycinnamoyl) group Moderate lipophilicity, stress-induced accumulation in plants Plant stress response (e.g., salinity tolerance); modulates root growth
N′-Acetyl-L-arginine aspartate Putrescine + acetyl-arginine-aspartate Water-soluble, involved in nitrogen metabolism Accumulates under saline-alkali stress; regulates arginine-proline pathways
MDL725 (unsaturated putrescine analog) Non-metabolizable diamine with butadienyl groups Resists polyamine oxidase degradation Experimental tool for studying polyamine depletion in cells

Physicochemical Properties

  • Lipophilicity: The heptafluorobutyryl derivative exhibits significantly higher logP values compared to N-feruloyl putrescine or acetylated analogs, enhancing its suitability for non-polar environments .
  • Solubility : Fluorination reduces water solubility, contrasting with polar derivatives like N′-acetyl-L-arginine aspartate, which accumulate in aqueous plant tissues under stress .
  • Stability : Heptafluorobutyryl groups resist hydrolysis and enzymatic cleavage, unlike N-feruloyl putrescine, which is metabolized via amidases .

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